Atrazine-desethyl D6

Description

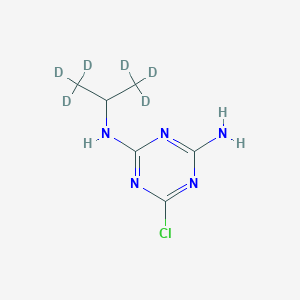

Structure

2D Structure

3D Structure

Properties

CAS No. |

2733387-38-5 |

|---|---|

Molecular Formula |

C6H10ClN5 |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3 |

InChI Key |

DFWFIQKMSFGDCQ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N)Cl |

Origin of Product |

United States |

Synthesis, Purification, and Characterization for Research Applications

Methodologies for Isotopic Labeling of Atrazine-desethyl

The synthesis of Atrazine-desethyl D6 is achieved through a strategic multi-step process that introduces the isotopic label at a key position in the molecule. The most common and efficient method involves the use of a deuterated precursor, specifically, deuterated isopropylamine (B41738) (isopropylamine-d7 or a similar variant where the six methyl hydrogens and the methine hydrogen are replaced with deuterium).

The general synthetic pathway can be outlined as follows:

Reaction of Cyanuric Chloride with a Deuterated Amine: The synthesis typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile starting material for triazine herbicides. In the first step, one of the chlorine atoms on the triazine ring is substituted by a deuterated isopropylamino group. This is achieved by reacting cyanuric chloride with deuterated isopropylamine (e.g., isopropylamine-d7) under controlled temperature and pH conditions. The reaction is a nucleophilic aromatic substitution.

Introduction of the Second Amino Group: In the subsequent step, a second chlorine atom on the resulting dichlorotriazine intermediate is replaced by an amino group. This is typically accomplished by reacting the intermediate with ammonia. The reaction conditions are carefully managed to ensure the selective substitution at one of the remaining chlorine positions.

The resulting product is 6-chloro-N-(isopropyl-d6)-1,3,5-triazine-2,4-diamine, or this compound. The "D6" designation specifically refers to the six deuterium (B1214612) atoms on the two methyl groups of the isopropyl moiety. Purification of the final product is critical and is generally achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts. The use of deuterated isopropylamine as the labeled precursor is an efficient strategy for producing high isotopic abundance in the final product. nih.gov

Spectroscopic and Chromatographic Validation of Deuterated this compound Purity

To ensure the suitability of this compound for its intended use in high-precision analytical studies, rigorous validation of its chemical and isotopic purity is essential. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Validation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the molecular weight and elemental composition of this compound. The expected molecular weight for C6D6H4ClN5 is approximately 193.67 g/mol , which is 6 mass units higher than its non-deuterated counterpart. The mass spectrum will show a characteristic isotopic pattern for chlorine-containing compounds, and the high mass accuracy of HRMS allows for the confident identification of the deuterated molecule. Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation pattern, which can confirm the location of the deuterium labels. For instance, the precursor ion of m/z 195 (for a d7 variant) fragments to a product ion of m/z 147. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for confirming the structural integrity of the molecule and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the methyl protons of the isopropyl group would be absent, providing direct evidence of successful deuteration. The remaining proton signals for the amino groups and the methine proton (if not deuterated) can be compared to the spectrum of the non-deuterated standard. Similarly, in the ¹³C NMR spectrum, the carbon signals of the deuterated methyl groups will show a characteristic multiplet splitting due to coupling with deuterium, and their chemical shift will be slightly different from the non-deuterated analog.

| Spectroscopic Data Comparison | Atrazine-desethyl (Non-deuterated) | This compound (Estimated) |

| ¹H NMR | Signals for isopropyl methyl protons present | Absence of signals for isopropyl methyl protons |

| Signals for amino protons present | Signals for amino protons present | |

| ¹³C NMR | Signals for isopropyl methyl carbons present | Signals for isopropyl methyl carbons show C-D coupling |

| Mass Spec (m/z) | [M+H]⁺ ≈ 188.0697 | [M+H]⁺ ≈ 194.1062 |

Chromatographic Validation:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometric detector, is used to assess the chemical purity of this compound. The compound should ideally elute as a single, sharp peak, indicating the absence of impurities. Due to the slight difference in physicochemical properties imparted by the deuterium atoms, the retention time of the deuterated standard may be slightly different from its non-deuterated counterpart when analyzed under high-resolution chromatographic conditions. A typical HPLC method for atrazine (B1667683) and its metabolites would utilize a C18 reversed-phase column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. cdc.gov

| Typical HPLC Parameters for Atrazine Metabolite Analysis | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate buffer |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Detection | UV or Mass Spectrometry (MS/MS) |

Isotopic Enrichment and Integrity Assessment for Analytical and Tracer Studies

For this compound to function effectively as an internal standard, its isotopic enrichment must be high and well-characterized. Isotopic enrichment refers to the percentage of the compound that contains the desired number of deuterium atoms.

The assessment of isotopic enrichment is primarily conducted using high-resolution mass spectrometry. By analyzing the full scan mass spectrum, the relative intensities of the ion signals corresponding to the non-deuterated (d0), partially deuterated (d1-d5), and fully deuterated (d6) forms of the molecule can be measured. The isotopic purity is calculated based on the relative abundance of the desired deuterated isotopolog compared to the sum of all isotopologs. nih.govresearchgate.net

Equation for Isotopic Purity Calculation:

Isotopic Purity (%) = [ I(d6) / (I(d0) + I(d1) + ... + I(d6)) ] * 100

Where I represents the intensity of the mass spectral peak for each isotopolog. Commercially available standards of this compound typically have an isotopic purity of 98% or higher.

The structural integrity of the labeled compound is also crucial. This ensures that the deuterium atoms have not exchanged with protons from the solvent or during storage, and that the molecule has not degraded. NMR spectroscopy is instrumental in confirming that the deuterium atoms are located at the intended positions on the isopropyl group and have not migrated to other parts of the molecule. Stability studies are also performed to ensure the integrity of the compound over time under specified storage conditions. rsc.org

Advanced Analytical Methodologies Utilizing Atrazine Desethyl D6

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known amount of an isotopically labeled standard, such as Atrazine-desethyl D6, to a sample before processing. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for procedural inefficiencies and matrix-related signal suppression or enhancement.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of semi-volatile organic compounds like atrazine (B1667683) and its metabolites. The use of this compound as an internal standard is integral to robust GC-MS methods for environmental monitoring.

In method development, the optimization of several parameters is critical for achieving the desired sensitivity and selectivity. These include the selection of an appropriate capillary column, typically with a non-polar or mid-polar stationary phase, to ensure good chromatographic separation of the target analytes from potential interferences. The temperature program of the GC oven is carefully controlled to optimize the resolution and analysis time.

For the mass spectrometer, operation in selected ion monitoring (SIM) mode is common for trace-level quantification. usgs.gov In this mode, the instrument is set to detect only specific ions characteristic of the analytes and their labeled internal standards. This enhances sensitivity by reducing chemical noise. The choice of quantification and confirmation ions for both the native analyte and this compound is a critical step in method development to ensure unambiguous identification and accurate measurement. For instance, a method for analyzing triazine pesticides in drinking water utilizes GC/MS for detection and quantification. epa.gov Isotope dilution with labeled internal standards like this compound compensates for variations in extraction efficiency and matrix effects, leading to precise and accurate results. researchgate.net

Table 1: Example GC-MS Parameters for Atrazine Metabolite Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 60°C, ramp to 250°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Internal Standard | |

| Compound | This compound |

This table presents typical, not specific, parameters and is for illustrative purposes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing polar and thermally labile compounds like atrazine metabolites in aqueous samples due to its high selectivity and sensitivity without the need for derivatization. dphen1.comnih.gov this compound plays a crucial role as an internal standard in numerous LC-MS/MS applications for environmental and biological monitoring. cdc.govoup.comoregon.gov

LC-MS/MS methods typically employ reversed-phase chromatography to separate the analytes. The mobile phase composition, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) acetate (B1210297), is optimized to achieve efficient separation and enhance ionization. cdc.govthermofisher.com The use of a gradient elution, where the mobile phase composition changes over time, allows for the analysis of a wide range of compounds in a single run. oup.com

The tandem mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process significantly reduces background noise and allows for very low detection limits. dphen1.com The selection of precursor and product ion transitions for both desethylatrazine and this compound is a key aspect of method development. researchgate.netlcms.cz

Table 2: Example LC-MS/MS Parameters for Atrazine Metabolite Analysis

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase, e.g., 100 x 2.1 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Tandem Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | |

| Compound | This compound |

This table presents typical, not specific, parameters and is for illustrative purposes.

Sample Preparation Techniques for Diverse Environmental Matrices

The analysis of atrazine metabolites in environmental samples such as water, soil, and sediment requires effective sample preparation to isolate the target analytes from the complex matrix and concentrate them to levels suitable for instrumental analysis. This compound is added at the beginning of the sample preparation process to account for any losses that may occur.

Solid-phase extraction (SPE) is the most common technique for the extraction and pre-concentration of atrazine and its metabolites from aqueous samples. usgs.govbioline.org.br It offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and easier automation. usgs.gov

The choice of SPE sorbent is critical for achieving high extraction efficiency. For triazine herbicides and their metabolites, polymeric reversed-phase sorbents, such as those based on styrene-divinylbenzene or hydrophilic-lipophilic balanced (HLB) polymers, are often used due to their high capacity and retention of polar compounds. researchgate.net Mixed-mode sorbents that combine reversed-phase and ion-exchange properties can also be employed for enhanced selectivity. oup.com

An SPE protocol involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a small volume of an organic solvent. bioline.org.br The efficiency of the SPE process is evaluated by calculating the recovery of the analytes, which is determined by comparing the amount of analyte in the final extract to the initial amount spiked into the sample. The use of this compound allows for the correction of any variability in the recovery, ensuring accurate quantification. researchgate.net Studies have shown that SPE can achieve high recoveries for atrazine metabolites from various water matrices. researchgate.net

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. researchgate.net These effects can lead to inaccurate quantification if not properly addressed. The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects. dphen1.comcdc.gov

Because this compound has the same chemical properties and retention time as the native desethylatrazine, it experiences the same degree of signal suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effects are effectively canceled out. e3s-conferences.org

The performance of the internal standard is evaluated by monitoring its signal intensity across different samples. A consistent internal standard response indicates that the analytical method is robust and that the matrix effects are being adequately compensated for. In some cases, matrix-matched calibration standards, prepared in extracts of blank matrix, are used to further mitigate the impact of matrix effects. nih.gov

Method Validation and Quality Assurance in Environmental Monitoring

To ensure the reliability and comparability of analytical data, methods for environmental monitoring must be rigorously validated. Method validation involves assessing several performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dphen1.com

Linearity is evaluated by analyzing a series of calibration standards at different concentrations to establish the range over which the instrument response is proportional to the analyte concentration.

Accuracy is the closeness of the measured value to the true value and is typically assessed by analyzing certified reference materials or by performing recovery experiments on spiked blank matrices.

Precision refers to the degree of agreement among independent measurements and is expressed as the relative standard deviation (RSD) of replicate analyses. researchgate.net

LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. dphen1.com

Quality assurance (QA) involves the routine implementation of procedures to ensure that the analytical data meet the required quality standards. This includes the analysis of quality control (QC) samples, such as method blanks, laboratory control samples, and matrix spikes, with each batch of environmental samples. The use of this compound as an internal standard is a fundamental component of the QA/QC protocol, as it provides a continuous check on the performance of the entire analytical process, from sample extraction to final analysis. shimadzu.com Regulatory bodies and standard-setting organizations often provide guidance on method validation and quality control procedures for environmental analysis. epa.govbaffinland.com

Determination of Method Detection Limits and Quantification Limits

Method Detection Limits (MDLs) and Limits of Quantification (LOQs) are critical parameters that define the sensitivity of an analytical method. For atrazine and its metabolites, including desethylatrazine (DEA), these limits are often established using isotope dilution techniques with deuterated standards like this compound.

Research has demonstrated the achievement of low detection limits in various matrices. For instance, a gas chromatography/ion trap mass spectrometry (GC/ITMS) method reported an MDL of 0.75 ng/L for atrazine and 0.13 ng/g for deethylatrazine (B13485) in water and sediment, respectively. researchgate.net Another study utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for analyzing multiple endocrine disruptors in environmental waters established LOQs between 0.1 and 20.0 ng/L. dphen1.com In the analysis of human urine, an HPLC-MS/MS method achieved MDLs ranging from 0.125 to 1 ng/mL for various atrazine metabolites. oup.com

The use of molecularly imprinted polymers (MIPs) for selective sample treatment in soil analysis has enabled LOQs of 0.03 ng/g for atrazine and 0.05 ng/g for its metabolites. researchgate.net Furthermore, high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) has pushed detection limits even lower, to 5 pg/L for desethylatrazine in water, soil, sediment, biosolids, and tissue. nih.gov

Interactive Table: Method Detection and Quantification Limits

| Analytical Method | Matrix | Analyte | MDL | LOQ |

|---|---|---|---|---|

| GC/ITMS researchgate.net | Water | Atrazine | 0.75 ng/L | - |

| GC/ITMS researchgate.net | Sediment | Deethylatrazine | 0.13 ng/g | - |

| HPLC-MS/MS dphen1.com | Environmental Waters | Multiple Endocrine Disruptors | - | 0.1 - 20.0 ng/L |

| HPLC-MS/MS oup.com | Human Urine | Atrazine Metabolites | 0.125 - 1 ng/mL | - |

| MIPs with LC-IT-MS/MS researchgate.net | Soil | Atrazine | - | 0.03 ng/g |

| MIPs with LC-IT-MS/MS researchgate.net | Soil | Desethyl-atrazine, Desisopropyl-atrazine | - | 0.05 ng/g |

Assessment of Analytical Accuracy, Precision, and Reproducibility

The accuracy, precision, and reproducibility of an analytical method are paramount for generating reliable environmental data. The incorporation of this compound as an internal standard is instrumental in achieving high performance in these areas.

Accuracy , often expressed as recovery percentage, is a measure of how close a measured value is to the true value. Studies have consistently reported high accuracy when using isotope dilution methods. For example, extraction recoveries for triazine herbicides in water were found to be in the range of 83–94%. researchgate.net In another study, accuracy was reported to be between 83.1% and 108.4% for various endocrine disruptors at different concentrations. dphen1.com Methods for analyzing atrazine in water have demonstrated accuracies greater than 85% and 86%. researchgate.net

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). Methods utilizing this compound have shown excellent precision. For instance, the precision for the analysis of atrazine and deethylatrazine in water and sediment was in the range of 3.2–16.1% RSD. researchgate.net Intra- and inter-batch precision for a multi-residue method were found to be ≤14.6% and ≤20.0%, respectively. dphen1.com Another method for atrazine in water reported precision better than 10% RSD. researchgate.net

Reproducibility is the ability of a method to produce consistent results across different laboratories or over a longer period. While direct data on the reproducibility of methods specifically using this compound is limited in the provided context, the high accuracy and precision achieved suggest good reproducibility. For instance, a study analyzing desethyl atrazine reported a fairly reproducible recovery, with a mean of 27 percent. usgs.gov

Interactive Table: Accuracy and Precision Data

| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|

| GC/ITMS researchgate.net | Water & Sediment | >83% | 3.2-16.1% |

| GC/HRMS researchgate.net | Standard Water | >85% | 15% |

| HPLC-MS/MS dphen1.com | Environmental Waters | 83.1-108.4% | Intrabatch: ≤14.6%, Interbatch: ≤20.0% |

| HPLC-MS/MS oup.com | Human Urine | 88-104% | ~13% |

Environmental Fate and Transformation Studies Employing Atrazine Desethyl D6 As a Tracer

Elucidation of Atrazine (B1667683) and Metabolite Degradation Pathways

The transformation of atrazine in the environment is a multifaceted process involving biotic and abiotic mechanisms. Atrazine-desethyl D6 is instrumental in studies designed to unravel these pathways by enabling accurate measurement of the resulting metabolites. nih.govresearchgate.net As an internal standard, it is added to environmental samples at a known concentration at the beginning of the analytical process, providing a stable reference point for the quantification of its non-labeled counterpart, desethylatrazine, and other related compounds. researchgate.netnih.gov

The principal degradation pathways for atrazine in both soil and biological systems are N-dealkylation and hydroxylation. nih.govwho.int N-dealkylation involves the removal of the ethyl or isopropyl side chains, leading to the formation of desethylatrazine (DEA) and desisopropylatrazine (DIA), respectively. who.int Further dealkylation results in diaminochlorotriazine (B1259301) (DACT). nih.gov Hydroxylation, another key step, replaces the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxyatrazine (HYA), a metabolite with lower mobility in soil. who.int

In laboratory and field studies, this compound is used as a surrogate standard in isotope dilution methods to quantify the rate and extent of DEA formation. nih.govresearchgate.net This precise quantification is vital for modeling the kinetics of N-dealkylation and understanding the relative importance of this pathway compared to others under various environmental conditions.

Atrazine is susceptible to photodegradation when exposed to sunlight in aqueous environments and on soil surfaces. rsc.orgresearchgate.net This process can occur through direct photolysis, where the atrazine molecule directly absorbs light energy, or indirect photolysis, mediated by photosensitizing agents like dissolved organic matter. chemrxiv.org Photodegradation leads to a variety of transformation products, including hydroxylated and dealkylated metabolites such as DEA. rsc.orgresearchgate.net

Studies investigating photodegradation kinetics rely on analytical methods that can accurately track the disappearance of the parent compound and the appearance of its photoproducts over time. The use of this compound and other labeled standards in techniques like LC-MS/MS is critical for identifying and quantifying these intermediate products, even at the trace levels often found in environmental samples. isotope.comchemrxiv.org This allows researchers to calculate degradation rates and half-lives under different light conditions and determine the specific chemical transformations involved. researchgate.net Compound-Specific Isotope Analysis (CSIA) has also been employed to differentiate between various degradation mechanisms, with two-element isotope plots providing distinct signatures for different reaction types. rsc.org

Microbial activity is a primary driver of atrazine dissipation in soil and water. isotope.com A diverse range of bacteria and fungi can utilize atrazine as a source of carbon and nitrogen, breaking it down through enzymatic processes. mdpi.comresearchgate.net The initial steps in aerobic microbial degradation often mirror chemical pathways, involving N-dealkylation and hydroxylation. researchgate.net For instance, bacteria such as Pseudomonas sp. strain ADP are known to efficiently mineralize atrazine. researchgate.net

In addition to microbial and light-induced degradation, atrazine can undergo abiotic transformation through chemical reactions such as hydrolysis and redox reactions. Hydrolysis, the reaction with water, is generally slow in neutral pH environments but can be catalyzed by surfaces of soil minerals like clays. rsc.org Redox reactions, influenced by the presence of minerals containing iron and manganese, can also contribute to atrazine transformation. mdpi.com

Distinguishing between biotic and abiotic degradation is a key challenge in environmental studies. Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for this purpose, as different degradation pathways often result in unique patterns of isotope fractionation. researchgate.netcopernicus.org While CSIA focuses on the isotopic signature of the parent compound, the accurate quantification of degradation products like DEA—which relies on internal standards such as this compound—provides complementary data to build a complete model of the transformation processes occurring in soil and aquatic systems. copernicus.orgnih.gov

Assessment of Metabolite Persistence and Half-Lives in Environmental Compartments

Understanding the persistence of atrazine metabolites is crucial for evaluating the long-term risk of contamination. The half-life of a compound, or the time it takes for half of the initial amount to degrade, is a key parameter in environmental risk assessment. The persistence of metabolites like DEA varies significantly depending on environmental conditions such as soil type, pH, temperature, and microbial activity. mdpi.com For example, the half-life of desethylatrazine in s-triazine-adapted soils has been observed to be significantly shorter than in non-adapted soils. guidechem.com

Accurate determination of these half-lives depends on precise measurements of metabolite concentrations over time. Isotope dilution analysis, using this compound as an internal standard, ensures the necessary accuracy and reproducibility for these measurements, overcoming challenges posed by low concentrations and complex environmental samples. researchgate.netnih.gov

| Metabolite | Soil Type / Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| Desethylatrazine (DEA) | s-triazine-adapted Mississippi soil | 5.2 - 45 | guidechem.com |

| Desethylatrazine (DEA) | s-triazine-adapted Colorado soil | 4.6 - 58.7 | guidechem.com |

| Atrazine | Non-adapted soils (general estimate) | ~60 | guidechem.com |

| Atrazine | s-triazine-adapted soils (general estimate) | ~6 | guidechem.com |

The fate and transport of atrazine and its metabolites are heavily influenced by their interaction with soil components. Sorption, the process by which chemicals bind to soil particles, reduces their concentration in the soil solution, thereby affecting their mobility, potential for leaching into groundwater, and bioavailability for microbial degradation or plant uptake. who.int Soil organic matter and clay minerals are the primary sorbents for atrazine and its metabolites. who.int

Desorption is the reverse process, controlling the release of the compound back into the soil solution. The balance between sorption and desorption determines the compound's environmental behavior. Studies investigating these dynamics often use this compound and other labeled standards to accurately quantify the concentration of the analyte in both the aqueous phase and sorbed to the soil. dphen1.comqut.edu.au This allows for the calculation of sorption coefficients (Kd) and the characterization of desorption kinetics, providing critical data for models that predict the environmental fate of these contaminants.

| Analytical Technique | Matrix | Purpose | Reference |

|---|---|---|---|

| HPLC-MS/MS | Human Urine | Quantification of atrazine and its metabolites for exposure assessment. | researchgate.net |

| Online SPE-HPLC-MS/MS | Human Urine | Rapid, cost-effective analysis of atrazine and seven metabolites. | researchgate.net |

| HRGC/HRMS (EPA Method 1699) | Water, Soil, Sediment, Tissue | Determination of various pesticides using isotope dilution and internal standard quantitation. | epa.gov |

| LC-ESI-MS/MS | River Water, Industrial Effluents | Determination of multiple endocrine-disrupting chemicals. | dphen1.com |

| HPLC-MS/MS | Estuarine Water | Quantification of current use pesticides. | qut.edu.au |

Dissipation and Residence Times in Aquatic Environments

Understanding how long desethylatrazine persists in aquatic environments is key to evaluating its potential impact. Studies measuring dissipation and residence times involve collecting water samples over extended periods and analyzing the concentration of the compound. The accuracy of these measurements is paramount.

This compound is employed as an internal standard in laboratory methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify the trace amounts of desethylatrazine found in these samples. vulcanchem.com By adding a precise amount of this compound to each sample extract, analysts can correct for any loss of the target analyte during sample preparation and analysis, thereby ensuring the data's reliability.

Research on the un-labeled compound, desethylatrazine, has shown its persistence in various aquatic systems. For instance, in laboratory wetland microcosms designed to simulate the treatment of agricultural runoff, atrazine and its degradates were monitored over 56 days. usda.gov While the parent atrazine dissipated significantly, the metabolite desethylatrazine (DEA) was formed and detected at concentrations up to 20 µg/L. usda.gov Such data, which underpins our understanding of dissipation, relies on the analytical precision afforded by using internal standards like this compound.

Table 1: Example Data on Atrazine and Desethylatrazine (DEA) Dissipation in a Wetland Microcosm Study This table presents illustrative data on the un-labeled compounds, the measurement of which is enabled by standards like this compound.

| Day | Atrazine Concentration (mg/L) | DEA Concentration (µg/L) |

| 0 | 0.78 | 0 |

| 7 | 0.45 | 15 |

| 14 | 0.25 | 20 |

| 28 | 0.15 | 18 |

| 56 | <0.10 | 14 |

Data adapted from laboratory microcosm experiments studying atrazine dissipation. usda.gov

Occurrence and Distribution of Atrazine Desethyl in Environmental Systems

Spatial and Temporal Monitoring Programs of Metabolite Concentrations

Numerous environmental monitoring programs worldwide track the concentrations of atrazine (B1667683) and its metabolites, including DEA. waterborne-env.comepa.gov In the United States, initiatives like the Atrazine Ecological Monitoring Program (AEMP) provide extensive data on the occurrence of these compounds in vulnerable watersheds. waterborne-env.com Similar monitoring efforts have been conducted in Canada, Europe, and other regions where atrazine has been heavily used. nih.govresearchgate.netplantprotection.pl These programs are crucial for understanding the fate and transport of these contaminants and for assessing the effectiveness of regulations aimed at controlling their presence in the environment. nih.govapvma.gov.au

Monitoring data often reveals seasonal variations in DEA concentrations, with peaks typically observed following agricultural application periods of atrazine. copernicus.orgsci-hub.se For instance, a study in Quebec, Canada, conducted between 2015 and 2016, monitored temporal variations in tap water and found that the sum of atrazine and DEA concentrations ranged from 40 to 250 ng/L. researchgate.net

Atrazine-desethyl is frequently detected in both groundwater and surface water systems, often alongside its parent compound, atrazine. csic.eswho.intiarc.fr Its presence in these water bodies is a significant concern for drinking water quality. nih.gov

Studies across North America and Europe have consistently reported the presence of DEA. In the United States, a U.S. Geological Survey (USGS) study in the South Platte River Basin of Colorado found that DEA was detected in 54% of sampled wells. usgs.gov In an Ontario farm well survey in 1991, atrazine or DEA was found in 7.1% of wells, with a maximum DEA concentration of 4.4 µg/L. canada.ca A broader survey of rural wells in the USA showed that DEA concentrations can sometimes be several times higher than those of atrazine itself. who.int

In Canada, monitoring in Quebec from 2015-2018 showed DEA concentrations in drinking water ranging from 10 to 187 ng/L. researchgate.net European studies also document widespread contamination. A long-term study in Poland (1993–2003) found that DEA was one of the most frequently detected triazine compounds, present in 91% of analyzed groundwater samples, with a maximum concentration of 7.49 µg/l. plantprotection.pl Even years after atrazine was banned in the European Union in 2004, its metabolites like DEA persist. nih.govnih.govcopernicus.org A 2022 study in Northern Greece detected DEA in 88.6% of water samples, with a mean concentration of 0.14 μg/L, over 18 years after the ban. nih.gov

The ratio of DEA to atrazine (DAR) is sometimes used as an indicator to distinguish between recent runoff (low DAR) and contamination from older groundwater sources (high DAR). sfwmd.gov A study of the Volturno River estuary in Italy found that the DAR was consistently higher than 0.5, indicating historical contamination and a long residence time of atrazine in the environment, nearly two decades after its ban. csic.esnih.gov

Table 1: Detection of Atrazine-desethyl (DEA) in Groundwater and Surface Water

| Location/Study | Year(s) of Study | Water Type | Detection Frequency of DEA | Reported DEA Concentration Range |

|---|---|---|---|---|

| Northern Greece | Published 2022 | Groundwater | 88.6% | Mean of 0.14 µg/L |

| Quebec, Canada | 2015–2018 | Drinking Water | Detected | 10–187 ng/L |

| South Platte River Basin, CO, USA | Published 2002 | Groundwater Wells | 54% | Data not specified |

| Ontario, Canada | 1991 | Farm Wells | Detected in 7.1% of wells (with Atrazine) | Max of 4.4 µg/L |

| Poland | 1993–2003 | Groundwater | 91% | Max of 7.49 µg/L |

| Volturno River, Italy | Published 2022 | Water Dissolved Phase | Detected | Total Atrazine + DPs: 18.1 to 105.5 ng L−1 |

Atrazine-desethyl is also detected in soil and sediment, which can act as long-term reservoirs for the contaminant. researchgate.netnih.gov The persistence and mobility of DEA in soil are influenced by factors such as soil type, organic matter content, and pH. researchgate.net

Research indicates that DEA can be more mobile in soils than its parent compound, atrazine, suggesting a higher potential for it to leach into groundwater. researchgate.net For example, one study noted that in sandy loam soil, DEA had a significant leaching potential, with residues moving up to a depth of 30–40 cm. researchgate.net

Analysis of sediment provides a historical record of contamination. In the Volturno River estuary, total concentrations of atrazine and its degradation products in sediment samples ranged from 4.6 to 18.6 ng/g. csic.esnih.gov Similarly, sediment core samples from a salt marsh on the Essex Coast, UK, showed DEA in 45% of samples, with a maximum concentration of 9.7 ng/g. nih.gov In a study in South Florida, the highest concentration of atrazine found in sediment was 50 µg/kg. iarc.fr Methods for analyzing these residues often involve gas chromatography/ion trap mass spectrometry, which can detect trace levels of the compound. researchgate.net

Table 2: Detection of Atrazine-desethyl (DEA) in Soil and Sediment

| Location/Study | Matrix | Reported Concentration |

|---|---|---|

| Volturno River, Italy | Sediment | 4.6 to 18.6 ng/g (as total Atrazine + DPs) |

| Essex Coast, UK | Sediment Core | Max of 9.7 ng/g |

| Beijing Guanting reservoir, China | Sediment | Trace levels detected (2.4-8.4 ng/g for Atrazine) |

Historical Trends and Legacy Contamination from Atrazine Use

The widespread and prolonged use of atrazine has led to significant legacy contamination, with both the parent compound and DEA persisting in the environment long after application, and even years after being banned in certain regions like the EU. nih.govnih.govnih.gov Studies have shown that it can take decades for atrazine and its metabolites to degrade in the environment. nih.gov

Long-term monitoring data from various regions illustrates these trends. In Denmark, a study analyzing several decades of data found that atrazine, banned in 1994, was still detected in groundwater with recharge years from 1983 onwards. nih.gov The retardation time for DEA in sandy sediments was estimated to be around 10 years, and even longer in clayey sediments (33 ± 5 years), highlighting its persistence. nih.gov Similarly, a study in the Volturno River in Italy, conducted nearly two decades after the atrazine ban, found that the ratio of DEA to atrazine indicated historical, nonpoint source contamination. csic.esnih.gov

Recent monitoring data in some areas of the US and EU have shown declining levels of atrazine and its metabolites, reflecting the impact of use restrictions and bans. who.int However, the slow degradation and release from soil and sediment mean that DEA remains a prevalent legacy contaminant. researchgate.netnih.gov

Contribution of Point Sources (e.g., Wastewater Treatment Plants) to Environmental Load

While agricultural runoff is the primary source of atrazine and DEA in the environment, wastewater treatment plants (WWTPs) can also act as significant point sources. researchgate.net Pesticides used in urban and industrial settings can enter the sewage system and, if not fully removed during treatment, can be discharged into surface waters. mdpi.com

Ecotoxicological Research on Atrazine Desethyl

Aquatic Ecotoxicity Assessments on Non-Human Biota

Studies have evaluated the toxicity of atrazine-desethyl across different trophic levels in aquatic environments, including primary producers like algae, invertebrates, and vertebrates such as fish.

Atrazine-desethyl, like its parent compound, can inhibit algal growth, though generally to a lesser extent. As a triazine compound, its mechanism of action involves the inhibition of photosynthesis. nih.gov Research has shown varying degrees of sensitivity among different algal species to DEA.

For the green alga Pseudokirchneriella subcapitata, the 96-hour median inhibition concentration (IC50) for DEA was found to be above 1,500 µg/L. nih.gov Another study on the green alga Chlorella fusca reported a 96-hour EC50 for growth rate inhibition of 821 µg/L for deethyl-atrazine. nih.gov In comparative studies, the acute and chronic toxicity to the unicellular alga Pseudokirchneriella subcapitata was generally ranked with atrazine (B1667683) being more toxic than deethylatrazine (B13485) (DEA), which in turn was more toxic than deisopropylatrazine (B29266) (DIA). nih.govresearchgate.net

The following table summarizes the toxicity values of Atrazine-desethyl on various algal species.

| Algal Species | Endpoint | Toxicity Value (µg/L) | Reference |

|---|---|---|---|

| Pseudokirchneriella subcapitata | 96-h IC50 | >1,500 | nih.gov |

The effects of atrazine-desethyl have been assessed on aquatic invertebrates, which are crucial components of aquatic food webs. In acute toxicity tests, atrazine itself did not show an effect on Daphnia magna. researchgate.net However, in chronic toxicity assays, both atrazine and its degradation product, desethyl-atrazine, were found to negatively impact the number of juveniles and the number of clutches of Daphnia magna. researchgate.net

For other invertebrates, such as the amphipod Diporeia spp., a 21-day LC50 for deethylatrazine was determined to be 330 µg/L. nih.gov In a comparative study on amphipods, the acute and chronic toxicity was ranked as atrazine > deethylatrazine > deisopropylatrazine. nih.govresearchgate.net

| Invertebrate Species | Endpoint | Toxicity Value (µg/L) | Reference |

| Daphnia magna | Chronic | Negative effect on juveniles and clutches | researchgate.net |

| Diporeia spp. | 21-day LC50 | 330 | nih.gov |

Comparative Ecotoxicity of Atrazine-desethyl Relative to Atrazine

Multiple studies have consistently demonstrated that atrazine-desethyl is less toxic to aquatic organisms than its parent compound, atrazine. This trend has been observed across different species and trophic levels.

For algae, the toxicity is generally ranked as atrazine > deethylatrazine (DEA) > deisopropylatrazine (DIA). nih.govresearchgate.net This indicates that the loss of the ethyl group from the atrazine molecule reduces its inhibitory effect on photosynthesis and growth in these primary producers.

A similar pattern is seen in aquatic invertebrates. For amphipods, both acute and chronic toxicity follow the order of atrazine > DEA > DIA. nih.govresearchgate.net In the case of Daphnia magna, while atrazine showed no acute effects, both atrazine and DEA exhibited chronic toxicity, affecting reproduction. researchgate.net One study found the 48-hour LC50 for atrazine in Daphnia magna to be 7 mg/L, while another reported a value of 26.9 mg/L. nih.gov Specific acute LC50 values for DEA in Daphnia magna were not found in the search results, making a direct acute comparison for this species difficult.

The following table provides a comparison of the toxicity of Atrazine and Atrazine-desethyl to various aquatic organisms.

| Organism | Atrazine Toxicity Value (µg/L) | Atrazine-desethyl Toxicity Value (µg/L) | Endpoint | Reference |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata | More toxic than DEA | >1,500 | 96-h IC50 | nih.gov |

| Chlorella fusca | More toxic than DEA | 821 | 96-h EC50 | nih.gov |

| Amphipods (Hyalella azteca and Diporeia spp.) | More toxic than DEA | - | Acute and Chronic Toxicity | nih.govresearchgate.net |

| Daphnia magna | 7,000 - 26,900 | - | 48-h LC50 | nih.gov |

Investigating Potential for Bioaccumulation and Trophic Transfer in Ecosystems

The potential for a chemical to bioaccumulate in organisms and be transferred through the food web is a critical aspect of its environmental risk assessment. For atrazine-desethyl, the available data suggests a low potential for bioconcentration in aquatic organisms. nih.gov

The bioconcentration factor (BCF) is a key indicator of a substance's tendency to accumulate in an organism from the surrounding water. An estimated BCF of 1 has been reported for atrazine-desethyl, which suggests that the potential for it to concentrate in aquatic organisms is low. nih.gov This low BCF value indicates that atrazine-desethyl is not likely to be significantly stored in the tissues of aquatic animals and, therefore, is less likely to biomagnify up the food chain.

Emerging Research Directions and Future Perspectives in Atrazine Desethyl D6 Research

Development of Next-Generation Analytical Methodologies

The accurate detection and quantification of atrazine (B1667683) and its metabolites, such as deethylatrazine (B13485) (DEA), are fundamental to understanding their environmental prevalence and risk. Atrazine-desethyl D6 serves as a crucial internal standard in many of these analytical techniques, ensuring precision by correcting for matrix effects and variations during sample preparation and analysis. researchgate.net

Emerging research in this area is focused on developing more sensitive, efficient, and comprehensive analytical methods. While traditional methods like gas chromatography (GC) with various detectors have been used, the trend is towards more advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). cdc.govresearchgate.net These methods offer lower detection limits and the ability to simultaneously measure multiple atrazine metabolites in a single analysis. researchgate.netuclm.es

Future developments are likely to concentrate on:

High-throughput analysis: Miniaturization and automation of sample preparation and analysis to process a larger number of samples more efficiently, which is crucial for large-scale monitoring programs. ulisboa.pt

Expanded metabolite profiling: Methods capable of detecting a wider array of atrazine degradation products, including both chlorinated and hydroxylated metabolites, to gain a more complete picture of atrazine's environmental fate. uclm.esnih.gov

Direct analysis techniques: The development of methods that require minimal sample preparation to reduce analysis time and the potential for analyte loss.

The following table summarizes some of the analytical methods used for atrazine and its metabolites, where internal standards like this compound are often employed.

| Analytical Technique | Target Analytes | Sample Matrix | Key Advantages |

| GC-MS/MS | Atrazine, DEA, DIA | Forage Plants | High sensitivity and specificity for chlorinated metabolites. researchgate.net |

| HPLC-MS/MS | Atrazine, DEA, DIA, and other metabolites | Human Urine, Water | Enables simultaneous determination of multiple metabolites; suitable for biomonitoring. uclm.esnih.gov |

| LC-ESI-MS/MS | Atrazine and propazine (B92685) metabolites | Human Seminal Plasma | High sensitivity for detecting endocrine disruptors in biological fluids. uclm.es |

| GC with various detectors (FID, ECD, NPD) | Atrazine | Environmental Samples | Established methods, though may have higher detection limits than MS/MS techniques. cdc.gov |

Advanced Modeling and Predictive Frameworks for Environmental Fate

Understanding the transport and transformation of atrazine and its metabolites in the environment is critical for predicting their potential impact. Advanced mathematical models are increasingly being used to simulate the environmental fate of these compounds. These models help to estimate concentrations in soil and water under various scenarios, identify areas at high risk of contamination, and inform management strategies.

Researchers are developing and refining models like LEACHM (Leaching Estimation and Chemistry Model) and PEARL (Pesticide Emission Assessment at Regional and Local scales) to better predict the behavior of atrazine and its transformation products, including DEA. frontiersin.org For instance, modifications have been made to the LEACHM model to incorporate branched transformation schemes, allowing for more accurate simulations of the formation of multiple metabolites like deethylatrazine, deisopropylatrazine (B29266), and hydroxyatrazine. frontiersin.org

Future directions in modeling are expected to include:

Integration of Quantitative Structure-Activity Relationship (QSAR) models: These models can predict the physicochemical properties and potential toxicity of a large number of transformation products, facilitating a more comprehensive risk assessment. frontiersin.org

Catchment-scale and landscape-level models: These models can simulate the movement of pesticides and their metabolites over larger geographical areas, providing insights into their transport from agricultural fields to water bodies. frontiersin.org

Improved model validation: There is a need for more robust comparison of model predictions with real-world monitoring data to enhance the accuracy and reliability of these predictive frameworks. frontiersin.org

Integrated Environmental Risk Assessment Strategies for Metabolites

There is a growing recognition that the environmental risk assessment of pesticides must extend beyond the parent compound to include its major metabolites. usgs.gov Metabolites like DEA can be as prevalent, or even more so, than atrazine in some environmental compartments and may have their own toxicological profiles. usgs.govacs.org Therefore, an integrated approach that considers the cumulative risk of the parent compound and its relevant metabolites is essential.

Regulatory bodies are increasingly adopting this approach. For example, drinking water guidelines in some regions are now applicable to the sum of atrazine and its N-dealkylated metabolites. canada.ca The U.S. Environmental Protection Agency (EPA) has also considered atrazine and its chlorinated metabolites as a common mechanism group for cumulative risk assessment due to their shared effects on the endocrine system. nih.gov

Future perspectives in this area include:

Comprehensive metabolite monitoring: Routine monitoring of a wider range of atrazine metabolites in environmental samples to provide a more accurate picture of total environmental exposure. nih.gov

Toxicity assessment of metabolite mixtures: Research into the combined toxic effects of atrazine and its various metabolites, as they often occur together in the environment.

Development of metabolite-specific regulations: The establishment of regulatory limits for individual metabolites of concern in different environmental media.

A study on surface runoff from conservation-tilled watersheds highlighted the importance of monitoring metabolites, as DEA was the most frequently detected metabolite and, along with DIA, exceeded the maximum contaminant level for atrazine up to 50 days after application. acs.org This underscores the potential for underestimation of environmental risk if metabolites are not included in the assessment. acs.org

Remediation and Mitigation Approaches for Atrazine-desethyl Contamination

The widespread contamination of soil and water with atrazine and its metabolites has spurred research into effective remediation and mitigation strategies. Atrazine-desethyl, being a common and mobile degradation product, is a key target for these efforts.

Several approaches are being investigated and implemented:

Adsorption: The use of adsorbents like granular activated carbon (GAC) and powdered activated carbon (PAC) has been shown to be effective in removing atrazine from drinking water. rjlbpcs.com However, the efficiency of these materials for removing metabolites can vary. rjlbpcs.com

Bioremediation: This approach utilizes microorganisms that can degrade atrazine and its metabolites. ulisboa.pt Research has focused on identifying and isolating bacterial strains with the ability to metabolize these compounds. ulisboa.ptnih.gov In situ and ex situ bioremediation techniques are being explored as cost-effective solutions for contaminated sites. ulisboa.pt

Phytoremediation: The use of plants to absorb and break down atrazine and its metabolites from soil and water is another promising area of research. researchgate.net

Advanced Oxidation Processes (AOPs): Techniques like ozonation and Fenton's reagent have been studied for the chemical degradation of atrazine in water. gnest.org

Emerging trends in remediation include the development of integrated approaches, such as combining microbial degradation with adsorbent materials to enhance removal efficiency. researchgate.netresearchgate.net For example, recent studies have explored the use of bio-based composites and immobilized bacterial consortia for the remediation of atrazine-contaminated soil and water. researchgate.net

The following table presents an overview of different remediation techniques for atrazine contamination.

| Remediation Technique | Description | Key Advantages | Key Challenges |

| Adsorption | Uses materials like activated carbon to bind and remove contaminants. rjlbpcs.com | Effective for water treatment, established technology. rjlbpcs.com | Can be less effective for some metabolites, requires regeneration or disposal of spent adsorbent. rjlbpcs.com |

| Bioremediation | Employs microorganisms to break down contaminants into less harmful substances. researchgate.netulisboa.pt | Potentially cost-effective and environmentally friendly. ulisboa.pt | Degradation rates can be slow and influenced by environmental conditions. ulisboa.pt |

| Phytoremediation | Utilizes plants to remove, degrade, or contain contaminants. researchgate.net | Aesthetically pleasing, can be used for large areas. | Limited to the root zone of plants, may be slow. |

| Advanced Oxidation Processes | Involves the generation of highly reactive radicals to destroy contaminants. gnest.org | Rapid degradation of a wide range of organic compounds. gnest.org | Can be energy-intensive and may produce byproducts. |

Global Environmental Monitoring Initiatives and Policy-Relevant Research

The widespread detection of atrazine and its metabolites in the environment has led to the establishment of monitoring programs and the development of policies to manage their risks. iarc.frwho.int Research in this area is crucial for informing these initiatives and ensuring they are based on the best available science.

Global monitoring efforts have revealed the ubiquitous presence of atrazine and its degradation products, such as DEA, in surface water, groundwater, and even precipitation. iarc.frwho.int This has prompted many countries and international organizations to establish guidelines and regulations for atrazine in drinking water. canada.cagnest.org For example, the World Health Organization (WHO) and the European Union have set maximum allowable concentrations for atrazine in drinking water. gnest.orgwho.int

Policy-relevant research is increasingly focused on:

Source tracking: Using the ratios of different atrazine metabolites, such as the deethylatrazine-to-atrazine ratio (DAR), to identify sources of contamination. acs.org

Evaluating the effectiveness of management practices: Monitoring the impact of changes in agricultural practices, such as conservation tillage, on the runoff of atrazine and its metabolites. acs.org

Assessing human exposure: Biomonitoring studies that measure atrazine metabolites in human samples, such as urine, to estimate population-level exposure. nih.gov

Future research will likely continue to support the development of evidence-based policies by providing a more comprehensive understanding of the sources, fate, and effects of atrazine and its metabolites on a global scale. The use of reliable analytical methods, underpinned by the use of internal standards like this compound, will remain a cornerstone of these efforts.

Q & A

Basic Research Questions

Q. How can Atrazine-desethyl D6 be reliably detected and quantified in environmental water samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high precision. Matrix-matched calibration is critical to account for organic interference in water samples. Proficiency tests show detection limits as low as 0.02 µg/L for Atrazine-desethyl using GC-NPD after immunoaffinity extraction .

- Data Validation : Cross-validate results with internal standards like deuterated analogs (e.g., Atrazine-d5) to minimize matrix effects .

Q. What are the primary environmental degradation pathways of this compound in soil and water systems?

- Experimental Design : Conduct biodegradation studies using soil microcosms inoculated with Atrazine-degrading bacteria (e.g., from agricultural soils). Monitor metabolites like desisopropyl-atrazine and hydroxylated derivatives via LC-MS. First-order kinetics models are recommended to estimate half-lives, which range from 21–145 days in soil depending on biochar amendments .

- Key Variables : Temperature, pH, and organic matter content significantly influence degradation rates .

Q. How should this compound standards be prepared and stored to ensure analytical accuracy?

- Protocol : Prepare stock solutions in methanol or acetonitrile at concentrations ≤ 1 mg/mL. Store at -20°C in amber vials to prevent photodegradation. Verify purity via certified reference materials (e.g., MET-11106F-100MG Neat standard) and confirm stability using periodic LC-MS checks .

Advanced Research Questions

Q. How do co-occurring triazine metabolites (e.g., desisopropyl-atrazine) interfere with the quantification of this compound in complex matrices?

- Analytical Strategy : Employ molecularly imprinted polymers (MIPs) for selective extraction. For example, sol-gel glass immunosorbents with monoclonal antibodies show cross-reactivity ≤10% for structurally similar triazines, reducing false positives .

- Data Contradictions : Cross-reactivity studies reveal that propazine and terbuthylazine may require chromatographic separation (e.g., using C18 columns) to resolve overlapping peaks .

Q. What experimental parameters optimize the bioremediation of this compound in contaminated agricultural soils?

- Design Framework : Use biochar amendments (e.g., Mentha-derived biochar) to enhance microbial activity. Monitor metabolite formation (e.g., deisopropyl-atrazine) as a biomarker of biodegradation efficiency. Biochar reduces pesticide half-life by 30–60% and lowers plant uptake rates .

- Critical Analysis : Compare degradation kinetics across soil types; clay-rich soils show slower metabolite formation due to adsorption .

Q. How do seasonal variations in agricultural runoff affect this compound concentrations in surface water?

- Field Study Design : Collect monthly water samples from watersheds with documented Atrazine use. LC-MS data from WWTPs indicate peak concentrations in October (e.g., 0.44 µg/L in WWTP #7), correlating with post-harvest irrigation practices .

- Statistical Tools : Apply multivariate analysis to distinguish anthropogenic inputs (e.g., herbicide application timing) from natural attenuation processes .

Q. What is the ecotoxicological significance of this compound compared to its parent compound, Atrazine?

- Toxicity Profiling : Use Microtox assays to compare EC50 values. Atrazine-desethyl is less toxic than Atrazine (e.g., EC50 = 12.5 mg/L vs. 8.2 mg/L), but didealkylated metabolites exhibit higher toxicity, suggesting bioactivation pathways .

- Implications : Prioritize monitoring of didealkylated derivatives in risk assessments, as their persistence in groundwater exceeds regulatory thresholds .

Methodological Notes for Data Interpretation

- Chromatographic Artifacts : Co-elution of Atrazine-desethyl with humic acids in soil extracts can inflate detection limits. Use immunoaffinity cleanup (e.g., sol-gel glass columns) to mitigate this .

- Kinetic Modeling : Half-life calculations must account for lag phases in microbial degradation experiments. Data from Ciba-Geigy studies show a 7–14 day lag before metabolite detection .

- Quality Control : Include proficiency testing (e.g., spiked samples at 10 ng/L) to validate LC-MS/MS workflows. Relative standard deviations should remain ≤7% for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.